Scientific Field: Material Science
Summary of the Application: Trimellitic acid is used as a carboxylate ligand in the synthesis of a wide range of metal-organic frameworks (MOFs). MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Methods of Application: The specific methods of application can vary widely depending on the specific MOF being synthesized.
Scientific Field: Nanotechnology
Summary of the Application: Trimellitic acid can also be used to synthesize Ln 3+ encapsulated nanocrystals, which exhibit white-light luminescence.
Methods of Application: The specific methods of application can vary, but generally involve the reaction of Ln 3+ ions with trimellitic acid under conditions that allow for the formation of the desired nanocrystals.
Results or Outcomes: The resulting nanocrystals can exhibit white-light luminescence, making them potentially useful in a variety of applications, including lighting and display technologies.
Scientific Field: Structural Chemistry
Summary of the Application: Trimellitic acid is used to investigate the formation of unusual 2D and 3D polymeric nets with potassium ion.
Methods of Application: The specific methods involve the reaction of potassium ions with trimellitic acid.
Results or Outcomes: The resulting compounds could present potential technology in magnetic properties, adsorption of gases and topological propriety.
Scientific Field: Optics
Summary of the Application: Trimellitic acid is a rigid, high asymmetric ligand and has point group C s.
Methods of Application: The specific methods can vary, but generally involve the reaction of trimellitic acid with other compounds to form non-centrosymmetric unit cells.
Results or Outcomes: The resulting compounds could be used in nonlinear optical studies.
Summary of the Application: Trimellitic acid is used to investigate the formation of unusual 2D and 3D polymeric nets with transition metals.
Methods of Application: The specific methods involve the reaction of transition metals with trimellitic acid.
1,2,4-Benzenetricarboxylic acid, commonly known as trimellitic acid, is an aromatic compound characterized by three carboxylic acid groups attached to a benzene ring at the 1, 2, and 4 positions. Its molecular formula is C₉H₆O₆, and it has a molecular weight of 210.14 g/mol. This compound appears as colorless crystals and is partially soluble in dimethylformamide and alcohol but insoluble in benzene and carbon disulfide, with slight solubility in water .
The oxidation of 1,2,4-trimethylbenzene is a notable synthetic route for producing trimellitic acid, highlighting its reactivity and versatility in organic synthesis .
Research indicates that 1,2,4-benzenetricarboxylic acid exhibits potential biological activities. It has been studied for its role as a ligand in metal-organic frameworks (MOFs), which can influence biological systems through their structural properties. Additionally, some studies suggest it may have antimicrobial properties, although more research is needed to fully understand its biological implications .
The primary method for synthesizing 1,2,4-benzenetricarboxylic acid involves the oxidation of 1,2,4-trimethylbenzene using strong oxidizing agents such as potassium permanganate or chromic acid. Other methods include:
1,2,4-Benzenetricarboxylic acid has diverse applications across various industries:
Interaction studies involving 1,2,4-benzenetricarboxylic acid primarily focus on its role as a ligand in coordination chemistry. It forms complexes with various metal ions, influencing their solubility and stability. These interactions are crucial for applications in catalysis and materials science. Additionally, studies have explored its interactions with biological molecules to assess its potential therapeutic uses .
1,2,4-Benzenetricarboxylic acid shares structural similarities with other tricarboxylic acids but is unique due to the specific positions of its carboxyl groups on the benzene ring. Here are some similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Hemimellitic Acid | C₉H₈O₇ | Carboxyl groups at positions 1, 2, and 3 |
Trimesic Acid | C₉H₈O₆ | Carboxyl groups at positions 1, 3, and 5 |
1,3,5-Benzenetricarboxylic Acid | C₉H₈O₆ | Different arrangement of carboxyl groups |
The distinct positioning of carboxyl groups in 1,2,4-benzenetricarboxylic acid contributes to its unique chemical behavior and reactivity compared to these other isomers .
1,2,4-Benzenetricarboxylic acid, commonly known as trimellitic acid, was first synthesized in the early 20th century through the oxidation of polyalkylbenzenes. Early methods involved nitric acid oxidation of 1,2,4-trimethylbenzene (pseudocumene), a process later optimized by Backlund in 1961 using catalytic systems to improve yield and purity. Grosskinsky and Glueckauf demonstrated an alternative route in 1952 by oxidizing coal with nitric acid, isolating the compound as a byproduct. Braun et al. further contributed to its synthesis in 1920 through the oxidation of β-indancarboxylic acid. These foundational studies established trimellitic acid as a structurally significant aromatic tricarboxylic acid.
Substrate | Oxidizing Agent | Year | Reference |
---|---|---|---|
Pseudocumene | Nitric acid | 1961 | |
Coal | Nitric acid | 1952 | |
β-Indancarboxylic acid | Nitric acid | 1920 |
Trimellitic acid gained industrial prominence due to its role as a precursor for high-performance materials. Key historical applications include:
By the mid-20th century, trimellitic acid became integral to manufacturing adhesives and synthetic fibers, driven by its ability to modify polymer backbones.
Research on trimellitic acid evolved in three phases:
Property | Value | Reference |
---|---|---|
Molecular formula | C₉H₆O₆ | |
Molecular weight | 210.14 g/mol | |
Melting point | 218–234°C (decomposition) | |
Solubility in water | 2.1 g/100 mL (25°C) |
This structural and functional diversity underpins its versatility in chemical synthesis and industrial applications.
Irritant